![molecular formula C11H8BrClOS B1273079 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one CAS No. 175203-97-1](/img/structure/B1273079.png)
2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one
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Overview
Description
The compound "2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one" is a brominated and chlorinated organic molecule that contains a benzo[b]thiophene moiety. This structure is of interest due to the potential pharmacological activities associated with benzo[b]thiophene derivatives, as well as their relevance in materials science for their electronic properties.
Synthesis Analysis
The synthesis of benzo[b]thiophene derivatives can involve intramolecular cyclization reactions, as demonstrated in the preparation of 1-arylbenzo[b]thiophenium salts through bromine-induced cyclization of [o-(arylthio)phenyl]ethenes . Additionally, cyclization of substituted acetones has been used to produce chloro- and bromo-3-methylbenzo[b]thiophens . These methods could potentially be adapted for the synthesis of the target compound by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives is characterized by the presence of a sulfur atom within a five-membered ring fused to a benzene ring. The bond lengths and angles around the sulfur atom are crucial for the stability and reactivity of these compounds . The molecular structure of related compounds has been determined using X-ray crystallography, which provides precise geometrical parameters .
Chemical Reactions Analysis
Benzo[b]thiophene derivatives undergo various substitution reactions, including bromination and nitration. The position of substituents on the benzo[b]thiophene ring influences the outcome of these reactions, as seen in the selective formation of tribromo- and nitro-derivatives . The reactivity of the bromo and chloro substituents in the target compound would likely follow similar patterns, allowing for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their molecular structure and substituents. The presence of halogen atoms can affect the compound's polarity, boiling point, and solubility. The electronic properties, such as HOMO-LUMO gaps, can be analyzed using computational methods to predict the charge transfer within the molecule . These properties are essential for understanding the compound's behavior in different environments and potential applications in materials science or pharmaceuticals.
Scientific Research Applications
Chemical Synthesis and Polymerization
- The compound and its derivatives are utilized in chemical synthesis. A method to synthesize 3-aminobenzo[b]thiophenes using 1-(2-chloro-5-nitrophenyl)ethanone, a compound structurally similar to 2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one, has been developed. This process involves a simple and efficient one-pot synthesis (Androsov et al., 2010). Furthermore, sulfur-containing C1-symmetric metallocenes derived from dibenzothiophene, related to the benzo[b]thiophene structure, have been synthesized for high molecular weight polypropylene plastomers (Deisenhofer et al., 2003).
Organic Chemistry and Catalyst Development
- In organic chemistry, the electroreduction of tert-alkanecarbodithioates, closely related to benzo[b]thiophenes, has been studied to understand the reaction pathways and product formation (Voss & Dannat, 2015). Additionally, the compound's analogs are used in annulation reactions to construct fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines, highlighting its significance in synthesizing complex organic molecules (Zeng et al., 2019).
Material Science and Structural Analysis
- The bromo and benzo[b]thiophene components of the compound are pivotal in the synthesis of various materials and the study of their properties. For instance, halogen migration in reactions of halogeno derivatives of some five‐membered hetarenes with potassium amide in liquid ammonia was investigated, providing insights into bromine migration and reaction mechanisms (Bie et al., 2010).
Pharmacology and Biological Activities
- Derivatives of benzo[b]thiophenes have been synthesized and their biological activities evaluated. For instance, new 2-Substituted 6-Bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives showed potent immunosuppressive, immunostimulatory, and cytotoxic activities (Abdel‐Aziz et al., 2011). Similarly, tetrazole derivatives have been synthesized and evaluated as cholinesterase inhibitors, which is significant in the context of neurodegenerative diseases (Mohsen et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClOS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNULIMIUQEVFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)Cl)C(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381583 |
Source
|
Record name | 2-Bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-chloro-3-methylbenzo[b]thiophen-2-yl)ethan-1-one | |
CAS RN |
175203-97-1 |
Source
|
Record name | 2-Bromo-1-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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